molecular formula C18H15N3O5S B2616474 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 941890-21-7

2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2616474
CAS RN: 941890-21-7
M. Wt: 385.39
InChI Key: KXVJEEBUWCBUQX-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a compound with the molecular formula C18H15N3O5S . It is a benzamide derivative, which are compounds of biological and pharmaceutical importance . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .


Synthesis Analysis

The synthesis of benzamide compounds like “this compound” often starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

In the title compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8)°. An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .

Scientific Research Applications

Antimicrobial Activity

Research on thiazole derivatives, which include compounds similar to 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, has demonstrated their potential antimicrobial properties. Thiazole compounds have been synthesized and evaluated for their activity against various bacterial and fungal species. In particular, derivatives substituted with electron-donating groups like hydroxyl, amino, and methoxy have shown significant antimicrobial activity. For instance, trimethoxy substituted derivatives exhibit better activity than dimethoxy and monomethoxy substituted derivatives, while electron-withdrawing moieties like nitro-substituted compounds have very low activity (Chawla, 2016).

Inhibitors of Kynurenine 3-hydroxylase

Some thiazole derivatives, including those similar to the compound , have been explored as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition in vitro. For example, a study identified 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide as a potent inhibitor. These compounds have potential applications in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. The structure and synthesis of such compounds have been analyzed, and they have been evaluated against various cancer cell lines. For instance, studies have synthesized and characterized compounds for their antimicrobial and anticancer activities, demonstrating that specific modifications in the thiazole structure can significantly affect their biological activity (Talupur et al., 2021).

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives are vital aspects of their research applications. Studies have detailed the synthesis process, structural elucidation, and characterization of such compounds using various techniques like IR, NMR, and LC-MS. This research is crucial for understanding the properties and potential applications of these compounds (Bhaskar et al., 2019).

Mechanism of Action

Target of Action

2,3-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells. By inhibiting these enzymes, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Mode of Action

This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing the necessary reactions for cell wall synthesis. As a result, the bacterial cells are unable to maintain their structural integrity, leading to cell death .

Biochemical Pathways

The inhibition of bacterial cell wall synthesis by this compound affects several biochemical pathways. The primary pathway affected is the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation. Disruption of this pathway leads to the accumulation of cell wall precursors and the eventual lysis of the bacterial cell .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the inhibition of bacterial growth and proliferation. By disrupting cell wall synthesis, the compound causes bacterial cell lysis and death, effectively reducing the bacterial load in the infected area. This action helps in controlling and eliminating bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most effective in a neutral to slightly acidic pH environment, which is typical of many bacterial infection sites. High temperatures can degrade the compound, reducing its efficacy, while the presence of certain ions or other compounds can either enhance or inhibit its activity .

properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-15-5-3-4-13(16(15)26-2)17(22)20-18-19-14(10-27-18)11-6-8-12(9-7-11)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVJEEBUWCBUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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